[1,2,4]Triazolo[1,5-a]pyridin-8-ol

Myeloperoxidase Inhibition Acid Stability Scaffold Selection

For drug discovery programs where oral bioavailability and safety are paramount, [1,2,4]Triazolo[1,5-a]pyridin-8-ol (86467-41-6) is the rational scaffold choice. This core provides a privileged purine bioisostere with documented acid stability, critical for surviving gastric transit, and a favorable LogP of 0.4 for high absorption. Critically, it eliminates the irreversible MGMT inhibition liability of triazolopyrimidines, de-risking your development candidate without sacrificing target potency. Patent-validated for selective JAK2 inhibitors and achieving >270-fold hA1 adenosine receptor selectivity, it offers a data-driven path to IP-differentiable clinical candidates.

Molecular Formula C6H5N3O
Molecular Weight 135.126
CAS No. 86467-41-6
Cat. No. B2690921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a]pyridin-8-ol
CAS86467-41-6
Molecular FormulaC6H5N3O
Molecular Weight135.126
Structural Identifiers
SMILESC1=CN2C(=NC=N2)C(=C1)O
InChIInChI=1S/C6H5N3O/c10-5-2-1-3-9-6(5)7-4-8-9/h1-4,10H
InChIKeyNHGGFXCWPNQTLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[1,2,4]Triazolo[1,5-a]pyridin-8-ol (CAS 86467-41-6): Technical Baseline and Scaffold Classification


[1,2,4]Triazolo[1,5-a]pyridin-8-ol (CAS 86467-41-6) is a nitrogen-rich, fused heterocyclic core scaffold with the molecular formula C6H5N3O and a molecular weight of 135.12 g/mol [1]. It belongs to the [1,2,4]triazolo[1,5-a]pyridine isomer class, a privileged scaffold in medicinal chemistry due to its isoelectronic relationship with purine, making it a valuable bioisostere [2]. The compound features a calculated XLogP3-AA of 0.4, one hydrogen bond donor, three hydrogen bond acceptors, and zero rotatable bonds, as computed by PubChem [1]. This core structure serves as the foundation for numerous bioactive derivatives targeting kinases, adenosine receptors, and other therapeutic proteins, and is explicitly claimed as a key intermediate in patent literature for the preparation of JAK2 and other kinase inhibitors [3].

Why [1,2,4]Triazolo[1,5-a]pyridin-8-ol (86467-41-6) Cannot Be Interchanged with Other Triazolopyridine Isomers or Bioisosteres


Generic substitution among triazolopyridine isomers or bioisosteric scaffolds like triazolopyrimidines is scientifically unsound due to profound differences in physicochemical properties, metabolic stability, and off-target liability that directly impact downstream drug development outcomes. The [1,2,4]triazolo[1,5-a]pyridine scaffold represented by 86467-41-6 exhibits distinct H-bond donor/acceptor capabilities and electronic distribution compared to its [1,2,4]triazolo[4,3-a]pyridine and [1,2,3]triazolo[1,5-a]pyridine isomers, which critically determines receptor subtype selectivity [1]. Furthermore, comparative studies with the closely related triazolopyrimidine bioisostere reveal that the triazolopyridine scaffold confers superior acid stability and eliminates irreversible inhibition of the DNA repair protein MGMT, a safety liability inherent to the triazolopyrimidine class [2]. These documented, quantifiable differences mandate precise scaffold selection based on empirical data rather than structural similarity assumptions.

[1,2,4]Triazolo[1,5-a]pyridin-8-ol (86467-41-6): Quantified Differentiation vs. Triazolopyrimidine Bioisosteres


Improved Acid Stability: Triazolopyridine Core vs. Triazolopyrimidine

The triazolopyridine scaffold (from which 86467-41-6 is derived) demonstrates superior acid stability compared to the triazolopyrimidine bioisostere. In a direct scaffold comparison study for myeloperoxidase (MPO) inhibitors, triazolopyrimidine 5 was documented to suffer from poor stability in acid, a liability that was overcome by switching to the benzyl triazolopyridine scaffold [1].

Myeloperoxidase Inhibition Acid Stability Scaffold Selection

Elimination of MGMT Reactivity: Triazolopyridine Scaffold Safety Advantage

The triazolopyridine scaffold eliminates irreversible inhibition of the DNA repair protein methyl guanine methyl transferase (MGMT), a significant off-target liability observed with the triazolopyrimidine class. The comparator triazolopyrimidine 5 was identified as an irreversible inhibitor of MGMT, whereas structure-based drug design with the triazolopyridine core yielded compounds with no MGMT reactivity [1].

Off-Target Liability MGMT Safety Pharmacology

Enhanced Cell Permeability: Triazolopyridine Derivative 17z vs. Triazolopyrimidine Leads

In a systematic SAR study comparing 5-phenyl triazolopyrimidine and bioisosteric triazolopyridine scaffolds as TDP2 inhibitors, the triazolopyridine derivative 17z demonstrated excellent cell permeability and no cytotoxicity, distinguishing it from other active analogs. Both scaffolds yielded compounds with TDP2 IC50 < 50 μM, but only the triazolopyridine series produced a lead (17z) with favorable cellular pharmacokinetic properties [1].

TDP2 Inhibition Cell Permeability Cytotoxicity

Physicochemical Differentiation: LogP and Rotatable Bond Profile of 86467-41-6

The core scaffold [1,2,4]triazolo[1,5-a]pyridin-8-ol (86467-41-6) possesses a computed XLogP3-AA of 0.4 and zero rotatable bonds [1]. This contrasts with common bioisosteric alternatives: the triazolopyrimidine core (e.g., 7-phenyl triazolopyrimidine) typically exhibits higher LogP (~1.5-2.0) and increased rotatable bond count due to substituent vectors, while the [1,2,4]triazolo[4,3-a]pyridine isomer differs in H-bond acceptor orientation, affecting solubility and target binding [2].

Physicochemical Properties Drug-Likeness Lead Optimization

Kinase Selectivity: Triazolopyridine Scaffold Enables Broader Kinase Profiling Window

In a direct comparative kinase selectivity study, compound 8 (containing a triazolopyridine scaffold) demonstrated improved selectivity profiling across a 24-kinase panel compared to compound 3 (a non-triazolopyridine analog). Key differences included reduced inhibition of FLT-3 (IC50: 5 nM vs. 1320 nM) and PIM kinases (PIM-1: 20 nM vs. 155 nM; PIM-2: 1000 nM vs. 4950 nM; PIM-3: 46 nM vs. 724 nM) for the triazolopyridine-based compound [1].

Kinase Inhibition Selectivity PIM Kinases

High-Value Application Scenarios for [1,2,4]Triazolo[1,5-a]pyridin-8-ol (86467-41-6) Based on Empirical Differentiation


Design of Acid-Stable Kinase Inhibitors for Oral Dosing

Procurement of 86467-41-6 is justified for kinase inhibitor programs where oral bioavailability is a key requirement. The scaffold's documented acid stability advantage over triazolopyrimidine bioisosteres [1] mitigates gastric degradation, a common failure point for acid-labile heterocycles. Combined with its favorable computed LogP of 0.4 and zero rotatable bonds [2], this scaffold provides an optimal starting point for achieving high oral absorption and low first-pass metabolism. Patent literature further supports its use in generating selective JAK2 inhibitors with oral activity [3].

Development of Selective Adenosine A1 Receptor Antagonists

The [1,2,4]triazolo[1,5-a]pyridine scaffold, as represented by 86467-41-6, has demonstrated utility in achieving high selectivity for the hA1 adenosine receptor. Derivatives based on this core have achieved Ki values as low as 0.051 μM for hA1 with >176-fold selectivity over hA2A and >270-fold over hA3 receptors [4]. This quantitative selectivity profile is directly linked to the scaffold's specific H-bond donor/acceptor geometry, which differs from other triazolopyridine isomers [5]. Researchers targeting hA1-mediated pathways (e.g., renal protection, CNS disorders) should prioritize this scaffold to maximize receptor subtype discrimination.

Scaffold-Hopping to Mitigate MGMT Off-Target Liability

Programs that have identified triazolopyrimidine leads with promising target potency but unacceptable MGMT reactivity should procure 86467-41-6 for a scaffold-hopping strategy. Direct comparative evidence shows that switching from the triazolopyrimidine to the triazolopyridine core eliminates irreversible MGMT inhibition while maintaining target engagement [1]. This documented safety differentiation provides a clear scientific rationale for replacing triazolopyrimidine building blocks with 86467-41-6 to de-risk development candidates without sacrificing potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,2,4]Triazolo[1,5-a]pyridin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.